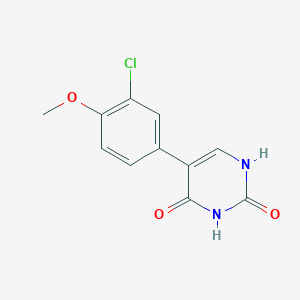
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%
Übersicht
Beschreibung
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% (5-CFP-DHP-95) is a novel small molecule that has been developed as a potential therapeutic agent for a variety of diseases. It is a highly selective and potent inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is a key enzyme in the folate cycle, and its inhibition has been shown to have beneficial effects in a variety of diseases. 5-CFP-DHP-95 has been studied extensively in pre-clinical and clinical trials, and has demonstrated promising results in the treatment of cancer, inflammation, and other diseases.
Wirkmechanismus
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits DHFR, which is a key enzyme in the folate cycle. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, which is an essential cofactor for the synthesis of the nucleotides necessary for DNA synthesis. By inhibiting DHFR, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% inhibits the synthesis of DNA, which leads to the inhibition of cell growth and proliferation. In addition, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
In pre-clinical studies, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In clinical trials, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to be safe and effective in the treatment of cancer, inflammation, and other diseases. In addition, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to reduce the production of pro-inflammatory cytokines, which can lead to a reduction in inflammation and pain.
Vorteile Und Einschränkungen Für Laborexperimente
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has several advantages for laboratory experiments. It is a highly selective and potent inhibitor of DHFR, which makes it ideal for use in studies of the folate cycle and its effects on cell growth and proliferation. In addition, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to be safe and effective in pre-clinical and clinical trials, which makes it a viable option for laboratory studies. The main limitation of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is that it is not yet commercially available, which can make it difficult to obtain for laboratory use.
Zukünftige Richtungen
Despite the promising results of pre-clinical and clinical trials, there are still many unanswered questions about the potential therapeutic applications of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%. Future research should focus on further elucidating the mechanism of action of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%, as well as exploring its potential applications in other diseases. In addition, further research should be conducted to determine the optimal dosage and administration of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% for various therapeutic applications. Finally, research should be conducted to develop a commercially available form of 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% for use in laboratory experiments.
Synthesemethoden
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% is synthesized via a multi-step chemical reaction. The starting material is 2-fluoro-5-carboxybenzoic acid, which is reacted with ethylenediamine in the presence of sodium bicarbonate to form the intermediate 5-(5-carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine. This intermediate is then reacted with hydroxylamine hydrochloride to form the desired product, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95%.
Wissenschaftliche Forschungsanwendungen
5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been studied extensively as a potential therapeutic agent for a variety of diseases. It has been shown to be a highly selective and potent inhibitor of DHFR, and its inhibition has been shown to have beneficial effects in a variety of diseases. In pre-clinical studies, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the growth of bacteria. In clinical trials, 5-(5-Carboxy-2-fluorophenyl)-(2,4)-dihydroxypyrimidine, 95% has been shown to be safe and effective in the treatment of cancer, inflammation, and other diseases.
Eigenschaften
IUPAC Name |
3-(2,4-dioxo-1H-pyrimidin-5-yl)-4-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O4/c12-8-2-1-5(10(16)17)3-6(8)7-4-13-11(18)14-9(7)15/h1-4H,(H,16,17)(H2,13,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGBRWAYSIAHRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C2=CNC(=O)NC2=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701154897 | |
| Record name | Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261953-39-2 | |
| Record name | Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261953-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-fluoro-3-(1,2,3,4-tetrahydro-2,4-dioxo-5-pyrimidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701154897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)
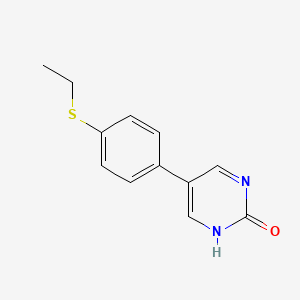


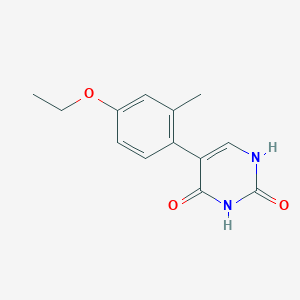
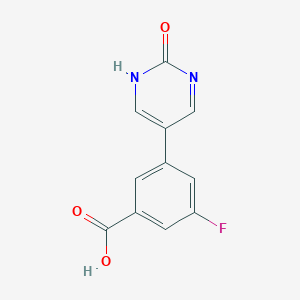
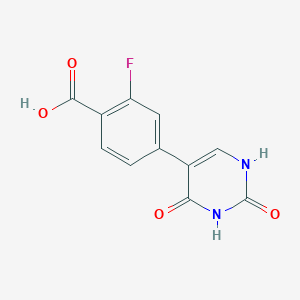
![2-Hydroxy-5-[5-(methoxycarbonyl)thiophen-3-yl]pyrimidine, 95%](/img/structure/B6385732.png)


